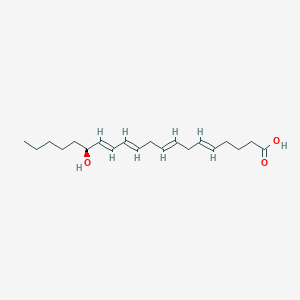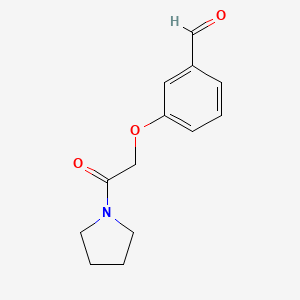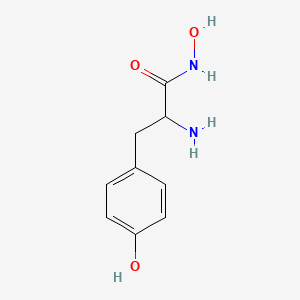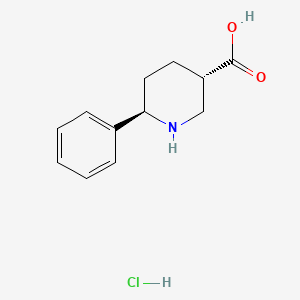
trans-6-Phenylpiperidine-3-carboxylic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-6-Phenylpiperidine-3-carboxylic acid;hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-6-Phenylpiperidine-3-carboxylic acid;hydrochloride typically involves the hydrogenation of substituted pyridines. A common method includes the catalytic hydrogenation of 4-phenylpicolinic acid using a cobalt-based catalyst. The reaction is carried out in water as a solvent, which allows for acid-free hydrogenation with good yields and selectivity .
Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of heterogeneous catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: trans-6-Phenylpiperidine-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Catalytic hydrogenation is a typical reduction reaction for this compound.
Substitution: This reaction involves the replacement of one functional group with another. Nucleophilic substitution reactions are common for piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, cobalt-based catalysts.
Substitution: Nucleophiles such as amines or halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, trans-6-Phenylpiperidine-3-carboxylic acid;hydrochloride is used as a building block for the synthesis of various pharmaceuticals and biologically active compounds .
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its role as a ligand in receptor binding studies .
Medicine: In medicine, piperidine derivatives, including this compound, are investigated for their potential therapeutic applications, such as anticancer, antihypertensive, and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules .
Mecanismo De Acción
The mechanism of action of trans-6-Phenylpiperidine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. It may act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Piperidine: A basic six-membered heterocyclic compound with one nitrogen atom.
Piperine: An alkaloid derived from black pepper with potential anticancer properties.
Piperidinones: Compounds containing a piperidine ring with a ketone functional group.
Uniqueness: trans-6-Phenylpiperidine-3-carboxylic acid;hydrochloride is unique due to its specific substitution pattern and potential pharmacological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C12H16ClNO2 |
|---|---|
Peso molecular |
241.71 g/mol |
Nombre IUPAC |
(3S,6R)-6-phenylpiperidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c14-12(15)10-6-7-11(13-8-10)9-4-2-1-3-5-9;/h1-5,10-11,13H,6-8H2,(H,14,15);1H/t10-,11+;/m0./s1 |
Clave InChI |
MCAOZKBVWBJGKU-VZXYPILPSA-N |
SMILES isomérico |
C1C[C@@H](NC[C@H]1C(=O)O)C2=CC=CC=C2.Cl |
SMILES canónico |
C1CC(NCC1C(=O)O)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


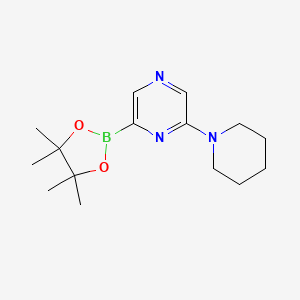
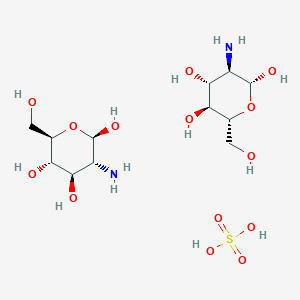


![Tert-butyl 6-bromo-1-oxo-spiro[2,3-dihydroisoquinoline-4,3'-azetidine]-1'-carboxylate](/img/structure/B13901875.png)
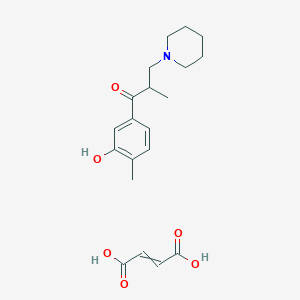
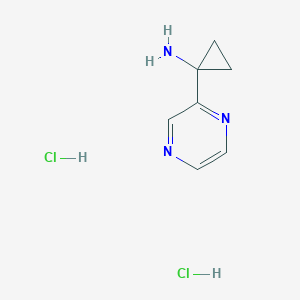

![2-Chloro-6-methyl-5,7-dihydropyrrolo[3,4-b]pyridine;hydrochloride](/img/structure/B13901894.png)
![6-Chloro-3-iodo-imidazo[1,2-B]pyridazin-2-amine](/img/structure/B13901907.png)
![2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-1,3-benzothiazole](/img/structure/B13901916.png)
